molecular formula C18H21N3O4 B2463065 2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034318-27-7

2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2463065
CAS No.: 2034318-27-7
M. Wt: 343.383
InChI Key: LTTWWLFJJYQPJA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and discovery. Its molecular structure incorporates both pyrimidine and pyrrolidine rings, which are privileged scaffolds commonly found in compounds that act on G Protein-Coupled Receptors (GPCRs) . GPCRs are a major family of signaling proteins and represent a primary target for a large proportion of modern therapeutic drugs . The presence of the pyrimidine ring is of particular note, as this heterocycle is frequently employed in the design of allosteric modulators for various GPCRs . Allosteric modulators offer potential for greater selectivity and a finer control over receptor signaling compared to traditional orthosteric ligands, making them a key focus for developing new therapeutic entities . Researchers may investigate this compound as a potential lead molecule or a tool compound for probing novel biological targets, particularly within the central nervous system. The precise mechanism of action, binding affinity, and selectivity profile for this compound are not yet fully characterized and require further investigative study. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-19-9-7-17(20-13)25-14-8-10-21(11-14)18(22)12-24-16-6-4-3-5-15(16)23-2/h3-7,9,14H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTWWLFJJYQPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 304.34 g/mol

It features a methoxyphenoxy group, a pyrrolidine moiety, and a methylpyrimidine substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antitumor activity. For instance, pyrazole derivatives have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with enhanced efficacy when combined with doxorubicin .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole Derivative AMCF-712.5Apoptosis induction
Pyrazole Derivative BMDA-MB-2318.0ROS modulation
Compound X (Similar Structure)A549 (Lung Cancer)15.0EGFR inhibition

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar methoxy and pyrimidine functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that This compound may possess similar properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate potential effectiveness against various bacterial strains. The presence of the methoxy group is often associated with enhanced antimicrobial activity due to increased lipophilicity, which can improve membrane penetration .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound YE. coli15
Compound ZS. aureus20
Compound AP. aeruginosa18

Case Study 1: Efficacy in Breast Cancer Treatment

In a controlled study involving MDA-MB-231 cells, a derivative of the compound was tested in combination with doxorubicin. The results indicated a synergistic effect, significantly enhancing the cytotoxicity compared to doxorubicin alone. The study highlighted the potential for these derivatives in developing more effective breast cancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. The administration of these compounds resulted in reduced levels of TNF-alpha and IL-6, demonstrating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogs with Methoxyphenoxy-Ethanone Motifs

Compound: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 dimer 1)

  • Key Differences : Replaces the pyrrolidine-pyrimidine group with a 4-methoxyphenyl substituent.
  • Synthesis : Synthesized via nucleophilic substitution in DMF with KOH, yielding a lignin model compound.
  • Applications : Used in lignin depolymerization studies, highlighting reactivity in oxidative processes.

Comparison : The target compound’s pyrrolidine-pyrimidine group may confer enhanced binding specificity or solubility compared to the β-O-4 dimer’s simpler aryl substituent.

Pyrrolidine-Containing Methanones

Compound: (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

  • Key Differences: Substitutes the ethanone-methoxyphenoxy group with a phenyl ring.
  • Molecular Formula : C₁₇H₁₈N₂O (MW: 266.34).

Compound: (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 69433-27-8)

  • Key Differences : Features a 4-methoxyphenyl group on the pyrrolidine ring.
  • Molecular Formula: C₁₈H₁₉NO₂ (MW: 281.35).

Pyrimidine Derivatives

Compound : 4-Acetyl-2-methylpyrimidine

  • Key Differences: A simpler acetylpyrimidine lacking the ethanone-pyrrolidine linkage.
  • Applications : Used in flavoring agents and organic synthesis.

Comparison : The target’s pyrimidine group, integrated into a larger scaffold, could increase steric hindrance or hydrogen-bonding capacity, making it more suitable for pharmaceutical applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Potential Applications
Target Compound Not specified 2-(2-Methoxyphenoxy)ethanone, pyrrolidine-pyrimidine Medicinal chemistry, catalysis
β-O-4 dimer 1 C₁₆H₁₆O₄ 2-(2-Methoxyphenoxy)ethanone, 4-methoxyphenyl Lignin model systems
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O Phenyl, 3-methylpyridinyl-pyrrolidine CNS-targeting therapeutics
4-Acetyl-2-methylpyrimidine C₇H₈N₂O 2-Methylpyrimidin-4-yl, acetyl Flavoring agents, synthesis

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